An In-Depth Technical Guide to 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole (CAS: 3671-60-1)
An In-Depth Technical Guide to 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole (CAS: 3671-60-1)
A Core Building Block for Innovations in Medicinal Chemistry
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. This document delves into its synthesis, physicochemical properties, reactivity, and applications, offering field-proven insights and detailed experimental protocols to empower your research endeavors.
Strategic Importance in Drug Discovery
5-Bromo-2-(trifluoromethyl)-1H-benzimidazole belongs to the benzimidazole class of heterocyclic compounds, a "privileged scaffold" in medicinal chemistry renowned for its presence in a wide array of biologically active molecules.[1] The strategic placement of a bromine atom at the 5-position and a trifluoromethyl group at the 2-position imparts unique properties that make this molecule a highly valuable starting material for the synthesis of novel therapeutic agents.
The trifluoromethyl group is a well-established bioisostere for a methyl group, offering increased metabolic stability and enhanced binding affinity to biological targets due to its lipophilicity and electron-withdrawing nature. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce molecular diversity and build complex molecular architectures.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 3671-60-1 | [2][3][4] |
| Molecular Formula | C₈H₄BrF₃N₂ | [2][3][4] |
| Molecular Weight | 265.03 g/mol | [2][3][4] |
| Appearance | Solid | [2] |
| Melting Point | 179-180 °C | [5] |
| Boiling Point | 323.4±42.0 °C (Predicted) | [5] |
| Density | 1.830±0.06 g/cm³ (Predicted) | [5] |
| pKa | 8.49±0.10 (Predicted) | [5] |
Safety Information:
-
Hazard Class: Acute Toxicity, Oral (Category 3)[2]
-
Signal Word: Danger[2]
-
Hazard Statements: H301 (Toxic if swallowed)[2]
-
Precautionary Statements: P264, P270, P301 + P310, P405, P501[2]
For detailed safety and handling procedures, always consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis of the Core Scaffold: A Step-by-Step Protocol
The most direct and widely applicable method for the synthesis of 2-(trifluoromethyl)benzimidazoles is the Phillips cyclocondensation reaction .[6] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. For the synthesis of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole, the logical precursors are 4-bromo-1,2-phenylenediamine and trifluoroacetic acid.
Figure 1: Synthesis of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole.
Experimental Protocol: Phillips Cyclocondensation
This protocol is a robust, self-validating system for the synthesis of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (4 M) or Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq.) in a suitable solvent such as ethanol.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (1.1 - 1.5 eq.) followed by the acid catalyst (e.g., 4 M HCl or PPA). The causality for using an excess of TFA is to drive the initial acylation of the diamine. The strong acid catalyst facilitates the subsequent intramolecular cyclization and dehydration.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The pH should be adjusted to ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole.
Spectroscopic Characterization
Predicted ¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.5 (s, 1H, NH): The acidic proton of the imidazole ring.
-
δ ~7.8-7.9 (d, 1H, Ar-H): Aromatic proton ortho to the bromine atom.
-
δ ~7.6-7.7 (d, 1H, Ar-H): Aromatic proton meta to the bromine atom.
-
δ ~7.4-7.5 (dd, 1H, Ar-H): Aromatic proton para to the bromine atom.
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~145 (q, C-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
δ ~120 (q, CF₃): The trifluoromethyl carbon itself.
-
δ ~115-140 (Ar-C): Aromatic carbons.
-
δ ~115 (C-Br): The carbon atom attached to the bromine.
Predicted Mass Spectrometry (EI):
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
m/z 264/266 [M]⁺: Molecular ion peak.
-
m/z 185 [M - Br]⁺: Loss of the bromine atom.
-
m/z 158 [M - Br - HCN]⁺: Subsequent loss of hydrogen cyanide from the imidazole ring.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
Key Reactions: Gateway to Molecular Diversity
The bromine atom at the 5-position is a key functional group that allows for a variety of subsequent chemical transformations, most notably palladium- and copper-catalyzed cross-coupling reactions. N-arylation of the imidazole nitrogen is another common and important reaction.
N-Arylation of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
The N-arylation of benzimidazoles is a fundamental transformation for the synthesis of compounds with diverse biological activities. Both copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) reactions are effective.
Figure 3: N-Arylation Experimental Workflow.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol provides a reliable method for the N-arylation of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole.
Materials:
-
5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.0 eq.).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC.
-
Work-up:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Applications in Medicinal Chemistry
The 2-(trifluoromethyl)benzimidazole scaffold is a recurring motif in compounds with a range of biological activities, particularly as antiparasitic and anticancer agents.
Antiparasitic Activity:
Derivatives of 2-(trifluoromethyl)benzimidazole have shown potent in vitro activity against a variety of protozoan parasites, including Giardia lamblia, Entamoeba histolytica, and the helminth Trichinella spiralis.[8] The trifluoromethyl group is often crucial for this activity. 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole serves as an excellent starting point for the synthesis of libraries of compounds to be screened for antiparasitic activity.
Kinase Inhibitors:
The benzimidazole core is a well-established scaffold for the design of protein kinase inhibitors, which are a major class of anticancer drugs.[10] The ability to functionalize both the 5-position (via the bromine) and the imidazole nitrogen allows for the synthesis of a diverse range of compounds that can be tailored to target the ATP-binding site of specific kinases. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.
Conclusion
5-Bromo-2-(trifluoromethyl)-1H-benzimidazole is a high-value building block in medicinal chemistry. Its unique combination of a reactive bromine handle and a metabolically stable, electron-withdrawing trifluoromethyl group on a privileged benzimidazole scaffold provides a powerful platform for the synthesis of novel bioactive molecules. The synthetic protocols and technical data presented in this guide are intended to empower researchers to fully leverage the potential of this versatile compound in their drug discovery and development programs.
References
- SUPPLEMENTARY INFORMATION. (n.d.).
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Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]
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Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(59), 31225-31232. [Link]
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Navarrete-Vázquez, G., Cedillo, R., Hernández-Campos, A., Yépez, L., Hernández-Luis, F., Valdez, J., Morales, R., Cortés, R., Hernández, M., & Castillo, R. (2001). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 11(2), 187-190. [Link]
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5-Bromo-2-(trifluoromethyl)-1H-benzimidazole. (n.d.). AOBChem USA. Retrieved January 6, 2026, from [Link]
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5-Bromo-2-(trifluoromethyl)-1H-benzimidazole. (n.d.). Amerigo Scientific. Retrieved January 6, 2026, from [Link]
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Ghafouri, H., & Ghasemzadeh, M. A. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(48), 30251-30273. [Link]
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N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). Molecules, 26(22), 6920. [Link]
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(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Retrieved January 6, 2026, from [Link]
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(PDF) N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]
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N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). PubMed. [Link]
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Benzimidazole - Schiff bases and their complexes: synthesis, anticancer activity and molecular modeling as Aurora kinase inhibitor. (2018). Zeitschrift für Naturforschung C, 73(11-12), 443-455. [Link]
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